2-Benzylideneoctan-1-ol
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Overview
Description
2-Benzylideneoctan-1-ol, also known as α-Amylcinnamic alcohol, is an organic compound with the molecular formula C14H20O. It is characterized by a benzylidene group attached to an octanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylideneoctan-1-ol typically involves the condensation of benzaldehyde with octanal in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an aqueous or alcoholic medium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylideneoctan-1-ol undergoes various chemical reactions, including:
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 2-Benzylideneoctanol.
Substitution: Nitrobenzylideneoctanol, bromobenzylideneoctanol.
Scientific Research Applications
2-Benzylideneoctan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzylideneoctan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways . The compound’s anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
- 2-Benzylidene-1-heptanol
- 2-Benzylidene-1-decanol
- 2-Benzylidene-1-undecanol
Comparison: 2-Benzylideneoctan-1-ol is unique due to its specific chain length and the presence of the benzylidene group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activities, making it suitable for specific applications .
Properties
CAS No. |
53892-67-4 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-benzylideneoctan-1-ol |
InChI |
InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3 |
InChI Key |
KTCAZEVYBWMPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)CO |
Origin of Product |
United States |
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